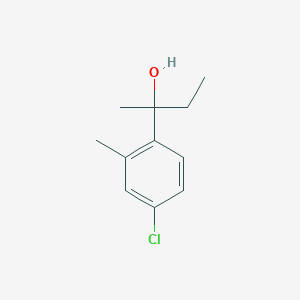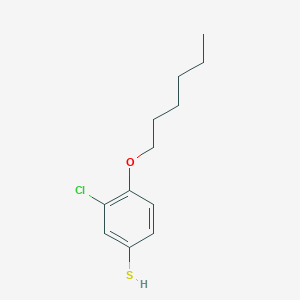
3-n-Butoxy-4,5-difluorothiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-n-Butoxy-4,5-difluorothiophenol: is an organic compound characterized by the presence of a thiophenol group substituted with butoxy and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Butoxy-4,5-difluorothiophenol typically involves the introduction of butoxy and difluoro substituents onto a thiophenol core. One common method is the nucleophilic aromatic substitution reaction, where a suitable thiophenol derivative is reacted with butyl alcohol and a fluorinating agent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for precise control of reaction parameters is crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-n-Butoxy-4,5-difluorothiophenol can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiophenol group to a thiol or other reduced forms.
Substitution: The compound can participate in various substitution reactions, where the butoxy or difluoro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving thiophenol derivatives.
Industry: In the industrial sector, 3-n-Butoxy-4,5-difluorothiophenol can be used in the synthesis of specialty chemicals, polymers, and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-n-Butoxy-4,5-difluorothiophenol involves its interaction with molecular targets such as enzymes or receptors. The butoxy and difluoro groups can influence the compound’s binding affinity and specificity, modulating its biological activity. The thiophenol group may undergo redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
3-n-Butoxy-4,5-difluorophenol: Lacks the thiophenol group, resulting in different reactivity and applications.
3-n-Butoxy-4,5-difluorothioanisole:
Uniqueness: 3-n-Butoxy-4,5-difluorothiophenol is unique due to the combination of butoxy and difluoro substituents on a thiophenol core. This specific arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-butoxy-4,5-difluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2OS/c1-2-3-4-13-9-6-7(14)5-8(11)10(9)12/h5-6,14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNALVANBNUOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)S)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990196.png)

![O1-[2-(2,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990208.png)





![O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990249.png)





